molecular formula C17H18F3NO4 B3133737 1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate CAS No. 397844-37-0

1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate

Cat. No. B3133737
CAS RN: 397844-37-0
M. Wt: 357.32 g/mol
InChI Key: WTYFZIHCYFNLEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a trifluoromethyl group, and a tetrahydroazepine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and trifluoromethyl groups are likely attached to the tetrahydroazepine ring, which is a seven-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzyl group could participate in reactions typical of aromatic compounds, while the trifluoromethyl group could be involved in reactions typical of halogenated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate (let’s call it “Compound X” for brevity) serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that enables the union of diverse fragments. Key features of this reaction include mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Compound X, as an organoboron reagent, participates in transmetalation processes during SM coupling, leading to the formation of new C–C bonds.

Anticancer Research

While specific studies on Compound X are limited, related benzimidazole derivatives have shown promise as potential anticancer agents . Researchers have synthesized 2-phenylbenzimidazoles (structurally similar to Compound X) and evaluated their bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3. Further investigations into Compound X’s cytotoxic effects and mechanism of action could reveal its potential in cancer therapy.

Imidazole-Containing Compounds

Compound X contains an imidazole moiety, which is significant due to the biological activities associated with imidazole derivatives. Researchers have synthesized imidazole-containing compounds with various substituents, including benzyl groups. These compounds exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects . While Compound X’s specific biological activities remain to be explored, its imidazole scaffold suggests potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile or reactive substance, it could pose risks if not handled properly .

Future Directions

The future research directions for this compound could involve studying its properties and potential applications in more detail. This could include investigating its reactivity, stability, and interactions with other substances .

properties

IUPAC Name

1-O-benzyl 7-O-methyl 7-(trifluoromethyl)-5,6-dihydro-2H-azepine-1,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c1-24-14(22)16(17(18,19)20)10-6-3-7-11-21(16)15(23)25-12-13-8-4-2-5-9-13/h2-5,7-9H,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYFZIHCYFNLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Reactant of Route 3
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Reactant of Route 4
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Reactant of Route 5
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
Reactant of Route 6
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate

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